molecular formula C18H18KN3O3S B163760 Rosiglitazone (potassium salt) CAS No. 316371-84-3

Rosiglitazone (potassium salt)

Numéro de catalogue B163760
Numéro CAS: 316371-84-3
Poids moléculaire: 395.5 g/mol
Clé InChI: RWOGCLSZSSKLEN-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rosiglitazone (potassium salt) is a potent and selective PPARγ agonist . It is water-soluble and has antidiabetic and hypoglycemic effects in vivo . It is also known to regulate the epithelial sodium channel (ENaC) and Na-K-2Cl (NKCC2) co-transporter .


Synthesis Analysis

Rosiglitazone can be synthesized through a scalable five-step synthetic route . The starting materials are commercially available, including 2-chloropyridine, N-methylethanolamine, 4-fluorobenzaldehyde or 4-hydroxybenzaldehyde, and 1,3-thiazolidine-2,4-dione . The five sequential reaction steps are cyclization, alkylation, etherification, condensation, and reduction .


Molecular Structure Analysis

The molecular formula of Rosiglitazone (potassium salt) is C18H18N3O3S•K . The molecular weight is 395.5 . The structure of Rosiglitazone is available in various databases .


Chemical Reactions Analysis

Rosiglitazone is an agonist of peroxisome proliferator-activated receptor γ (PPARγ) . It activates PPARγ1 and PPARγ2 in reporter assays . It induces differentiation of C3H10T1/2 stem cells into adipocytes when used at a concentration of 1 µM .


Physical And Chemical Properties Analysis

Rosiglitazone (potassium salt) is a crystalline solid . It is soluble in DMF, DMSO, DMSO:PBS (7.2 pH) (1:3), Ethanol, and H2O .

Applications De Recherche Scientifique

1. Impact on Potassium Channels

Rosiglitazone has been studied for its effects on potassium channels. Jeong et al. (2011) found that rosiglitazone inhibits Kv4.3 potassium channels through open-channel block and acceleration of closed-state inactivation, suggesting a potential impact on cardiac function (Jeong et al., 2011). Additionally, Dart (2012) revealed that rosiglitazone selectively blocks ATP-sensitive potassium (KATP) channels, indicating its potential in modulating KATP channel gating, which could impact cardiovascular health (Dart, 2012).

2. Effects on Bone and Adipose Tissue

Rosiglitazone has been identified to have significant effects on bone and adipose tissue. Rzońca et al. (2004) discovered that rosiglitazone acts as a dominant inhibitor of osteoblastogenesis, leading to bone loss in vivo, indicating a risk of adverse skeletal effects (Rzońca et al., 2004).

3. Influence on Endothelial Function

Rosiglitazone has been examined for its impact on endothelial function. Wong et al. (2011) found that adiponectin is essential for the PPARγ-mediated improvement of endothelial function by rosiglitazone in diabetic mice, highlighting the role of adipocyte-derived adiponectin in diabetic vasculopathy (Wong et al., 2011).

4. Potential in Neuroprotection and Depression Treatment

Rosiglitazone has shown potential in neuroprotection and depression treatment. Zhao et al. (2017) reported that rosiglitazone exerts an anti-depressive effect by maintaining essential neuron autophagy and inhibiting excessive astrocytic apoptosis, suggesting its therapeutic potential in depressive disorders (Zhao et al., 2017).

5. Transcriptomic Alterations in Cardiac and Diabetic Models

Wilson et al. (2008) conducted a study to understand the effects of rosiglitazone on cardiac transcription in a murine model of type 2 diabetes. They found significant transcriptomic alterations, suggesting potential mechanisms behind cardiac morbidity associated with rosiglitazone treatment (Wilson et al., 2008).

Safety And Hazards

Rosiglitazone has been associated with cardiovascular risks . It is also suspected of damaging fertility or the unborn child and causes serious eye irritation . It is very toxic to aquatic life with long-lasting effects .

Propriétés

IUPAC Name

potassium;5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S.K/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;/h2-9,15H,10-12H2,1H3,(H,20,22,23);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOGCLSZSSKLEN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)[N-]C(=O)S2)C3=CC=CC=N3.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18KN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00466743
Record name Potassium 5-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}benzyl)-2,4-dioxo-1,3-thiazolidin-3-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rosiglitazone potassium

CAS RN

316371-84-3
Record name Rosiglitazone potassium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0316371843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium 5-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}benzyl)-2,4-dioxo-1,3-thiazolidin-3-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROSIGLITAZONE POTASSIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V3E7D3089
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rosiglitazone (potassium salt)
Reactant of Route 2
Reactant of Route 2
Rosiglitazone (potassium salt)
Reactant of Route 3
Reactant of Route 3
Rosiglitazone (potassium salt)
Reactant of Route 4
Reactant of Route 4
Rosiglitazone (potassium salt)
Reactant of Route 5
Reactant of Route 5
Rosiglitazone (potassium salt)
Reactant of Route 6
Reactant of Route 6
Rosiglitazone (potassium salt)

Citations

For This Compound
26
Citations
K Tureyen, R Sundaresan, K Bowen… - Journal of Cerebral …, 2005 - journals.sagepub.com
… Rosiglitazone potassium salt used in these studies was purchased from the Cayman Chemicals USA. …
Number of citations: 0 journals.sagepub.com
K Tureyen, R Kapadia, KK Bowen… - Journal of …, 2007 - Wiley Online Library
… Rosiglitazone potassium salt, pioglitazone potassium salt, 15d-PGJ 2 in a solution in methyl acetate and GW9662 were purchased from Cayman Chemicals (Ann Arbor, MI, USA). The …
Number of citations: 253 onlinelibrary.wiley.com
J Liu, Z Huang, W Ma, S Peng, Y Li, KM Miranda… - European Journal of …, 2019 - Elsevier
… The intermediates 8a−d, 14a−d, 17 or 23 (1 mmol) was dissolved in DMF (10 mL) and added dropwise to the stirring mixture of rosiglitazone potassium salt (316 mg, 0.8 mmol) in DMF (…
Number of citations: 7 www.sciencedirect.com
L Lu, MJ Reiter, Y Xu, A Chicco, CR Greyson… - Diabetologia, 2008 - Springer
Aims/hypothesis Opening of ATP-sensitive potassium (K ATP ) channels during myocardial ischaemia shortens action potential duration and is believed to be an adaptive, energy-…
Number of citations: 48 link.springer.com
S Palee, P Weerateerangkul, S Surinkeaw… - Experimental …, 2011 - Wiley Online Library
… Then, pigs were randomly assigned to receive either rosiglitazone potassium salt (Cayman Chemical, Ann Arbor, MI, USA; 1 mg kg −1 dissolved in 30 ml sterile normal saline solution) …
Number of citations: 30 physoc.onlinelibrary.wiley.com
FH Zhang, YH Lin, HG Huang, JZ Sun, SQ Wen, M Lou - Neuroscience, 2013 - Elsevier
Hemorrhagic transformation (HT) has been claimed to represent the most feared complication of treatment with intravenous tissue plasminogen activator (t-PA) therapy. In this study, we …
Number of citations: 14 www.sciencedirect.com
M Sarraf, L Lu, S Ye, MJ Reiter, CR Greyson… - … drugs and therapy, 2012 - Springer
Purpose Despite favorable metabolic and vascular effects, thiazolidinedione (TZD) drugs have not convincingly reduced cardiovascular mortality in clinical trials, raising the possibility of …
Number of citations: 15 link.springer.com
X Zhao, G Sun, J Zhang, R Strong, W Song… - Annals of …, 2007 - Wiley Online Library
… Both 15d-PGJ 2 0.5mg/kg and rosiglitazone potassium salt 0.1mg/kg (Cayman) were administered intraperitoneally either as pretreatment (30 minutes before plus 30 minutes after ICH, …
Number of citations: 378 onlinelibrary.wiley.com
A Dharap, C Pokrzywa, S Murali… - Journal of …, 2015 - Wiley Online Library
Micro RNA s (mi RNA s) are small non‐coding RNA s that are known to control mRNA translation. Most mi RNA s are transcribed from specific genes with well‐defined promoters …
Number of citations: 48 onlinelibrary.wiley.com
LE McClure - 2014 - repository.arizona.edu
… rosiglitazone potassium salt using the scheme shown in Scheme 2. Rosiglitazone and … Scheme 2 Reaction scheme for synthesis of rosiglitazone-potassium salt …
Number of citations: 0 repository.arizona.edu

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.